2-[4-(Dimethylamino)phenyl]-3-methoxy-4H-1-benzopyran-4-one
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Overview
Description
2-[4-(Dimethylamino)phenyl]-3-methoxy-4H-1-benzopyran-4-one is a compound known for its unique structural properties and potential applications in various fields This compound is part of the benzopyran family, which is characterized by a fused benzene and pyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Dimethylamino)phenyl]-3-methoxy-4H-1-benzopyran-4-one can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base. For instance, the reaction between 4-(dimethylamino)benzaldehyde and 3-methoxy-4H-1-benzopyran-4-one under basic conditions can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the reaction. The choice of solvent and reaction medium can significantly impact the efficiency and outcome of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Dimethylamino)phenyl]-3-methoxy-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-[4-(Dimethylamino)phenyl]-3-methoxy-4H-1-benzopyran-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(Dimethylamino)phenyl]-3-methoxy-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound’s fluorescence properties are attributed to its ability to undergo excited-state intramolecular proton transfer (ESIPT), which is influenced by the solvent environment and the presence of hydrogen bonds . This mechanism is crucial for its applications in fluorescence-based assays and imaging techniques.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-[4-(Dimethylamino)phenyl]-1-(Naphthalen-1-yl)prop-2-en-1-one: This compound shares similar structural features and photophysical properties.
4-(Dimethylamino)benzophenone: Another compound with a dimethylamino group, used in various chemical and industrial applications.
Uniqueness
2-[4-(Dimethylamino)phenyl]-3-methoxy-4H-1-benzopyran-4-one is unique due to its specific combination of functional groups and its ability to undergo ESIPT, which is not commonly observed in similar compounds. This property enhances its utility in fluorescence-based applications and distinguishes it from other compounds with similar structures .
Properties
IUPAC Name |
2-[4-(dimethylamino)phenyl]-3-methoxychromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-19(2)13-10-8-12(9-11-13)17-18(21-3)16(20)14-6-4-5-7-15(14)22-17/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDCSJUZLHOSKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10772584 |
Source
|
Record name | 2-[4-(Dimethylamino)phenyl]-3-methoxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10772584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153499-29-7 |
Source
|
Record name | 2-[4-(Dimethylamino)phenyl]-3-methoxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10772584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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